molecular formula C10H14Cl2N2OS B15327561 1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride

1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride

Katalognummer: B15327561
Molekulargewicht: 281.20 g/mol
InChI-Schlüssel: XUKNOXGTUQIABW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride typically involves the reaction of 4-ethoxy-1,3-benzothiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. It may inhibit enzymes such as dihydroorotase and DNA gyrase, disrupting essential cellular processes in microorganisms. The compound’s structure allows it to bind to these targets effectively, leading to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(4-Ethoxy-1,3-benzothiazol-2-yl)methanaminedihydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethoxy group enhances its solubility and reactivity, while the methanamine group contributes to its potential as a therapeutic agent .

Eigenschaften

Molekularformel

C10H14Cl2N2OS

Molekulargewicht

281.20 g/mol

IUPAC-Name

(4-ethoxy-1,3-benzothiazol-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C10H12N2OS.2ClH/c1-2-13-7-4-3-5-8-10(7)12-9(6-11)14-8;;/h3-5H,2,6,11H2,1H3;2*1H

InChI-Schlüssel

XUKNOXGTUQIABW-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C2C(=CC=C1)SC(=N2)CN.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.